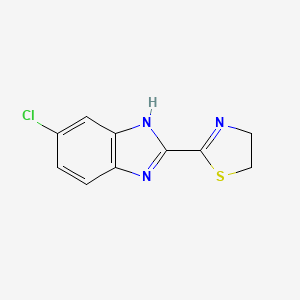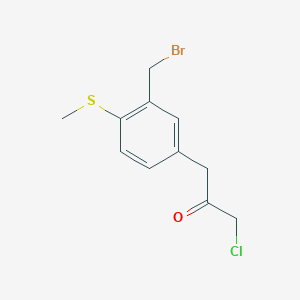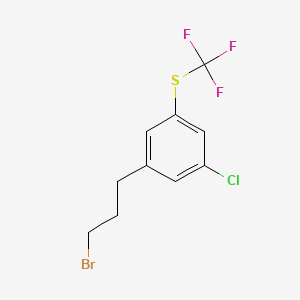
Acetamide, N-(2-bromoallyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-bromoallyl)-N-methyl- is a chemical compound with the molecular formula C5H8BrNO. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound is characterized by the presence of a bromoallyl group attached to the nitrogen atom of the acetamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-bromoallyl)-N-methyl- typically involves the reaction of N-methylacetamide with 2-bromoallyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-(2-bromoallyl)-N-methyl- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(2-bromoallyl)-N-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoallyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Addition Reactions: The double bond in the bromoallyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce corresponding oxides.
Aplicaciones Científicas De Investigación
Acetamide, N-(2-bromoallyl)-N-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(2-bromoallyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The bromoallyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can result in the modulation of biological pathways, such as enzyme inhibition or activation, which contributes to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-(2-chloroallyl)-N-methyl-
- Acetamide, N-(2-iodoallyl)-N-methyl-
- Acetamide, N-(2-fluoroallyl)-N-methyl-
Uniqueness
Acetamide, N-(2-bromoallyl)-N-methyl- is unique due to the presence of the bromoallyl group, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromo group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
102585-34-2 |
|---|---|
Fórmula molecular |
C6H10BrNO |
Peso molecular |
192.05 g/mol |
Nombre IUPAC |
N-(2-bromoprop-2-enyl)-N-methylacetamide |
InChI |
InChI=1S/C6H10BrNO/c1-5(7)4-8(3)6(2)9/h1,4H2,2-3H3 |
Clave InChI |
LMDMAEVWDIMLDK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)CC(=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole](/img/structure/B14072332.png)
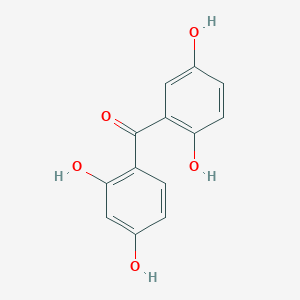
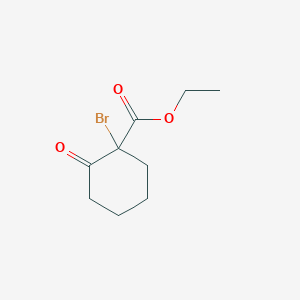

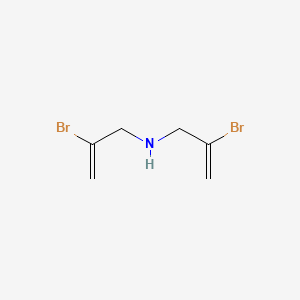
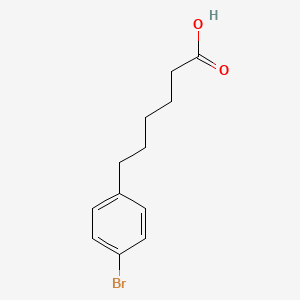
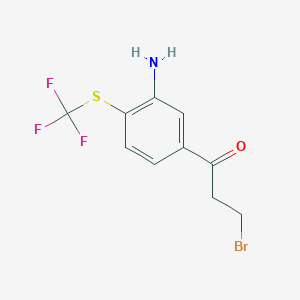
![5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14072370.png)
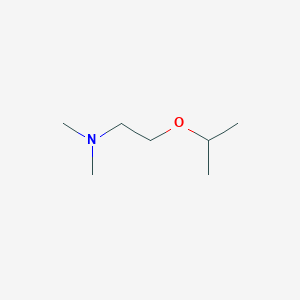
![2-[Methyl(nitroso)amino]acetamide](/img/structure/B14072382.png)
![[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072384.png)
